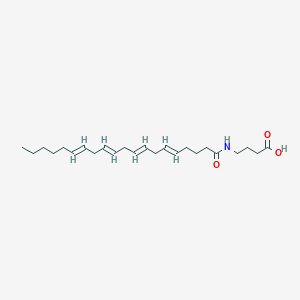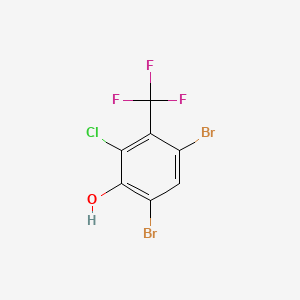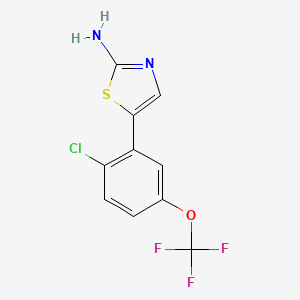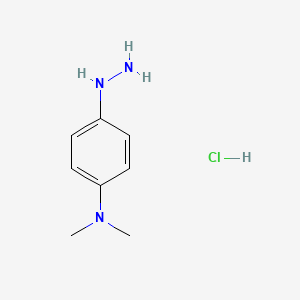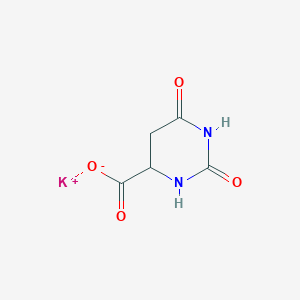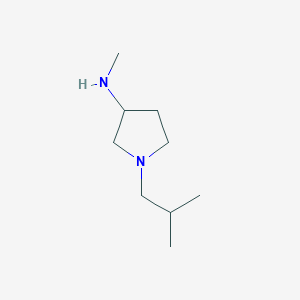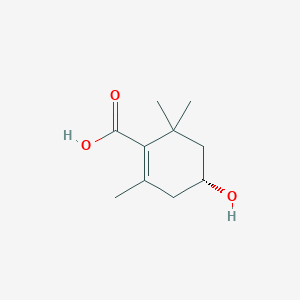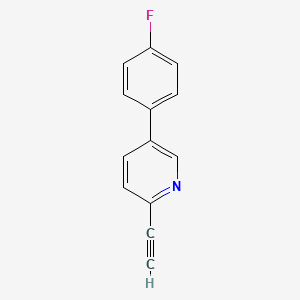
2-Ethynyl-5-(4-fluorophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-5-(4-fluorophenyl)pyridine is a compound that belongs to the class of fluorinated pyridines It is characterized by the presence of an ethynyl group at the 2-position and a 4-fluorophenyl group at the 5-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-(4-fluorophenyl)pyridine typically involves the use of fluorinated pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient fluorinating reagents and reliable fluorination technology is crucial for the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-5-(4-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation or reduction to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, oxidized or reduced derivatives, and fused ring systems.
Applications De Recherche Scientifique
2-Ethynyl-5-(4-fluorophenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-5-(4-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects. The ethynyl group can also participate in interactions with enzymes and receptors, influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Ethynyl-5-(4-fluorophenyl)pyridine include other fluorinated pyridines, such as:
- 2-Fluoro-5-(2-(3-fluorophenyl)ethynyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-(2-Fluorophenyl)pyridine
Uniqueness
This compound is unique due to the specific positioning of the ethynyl and fluorophenyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1196153-45-3 |
|---|---|
Formule moléculaire |
C13H8FN |
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
2-ethynyl-5-(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C13H8FN/c1-2-13-8-5-11(9-15-13)10-3-6-12(14)7-4-10/h1,3-9H |
Clé InChI |
WTHIAPMRLPCZHC-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=NC=C(C=C1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


